2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol
Description
2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a secondary amine derivative featuring a cyclohexyl backbone substituted with benzyl-cyclopropyl-amino and ethanolamine moieties. Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, limiting its current accessibility for research .
Properties
IUPAC Name |
2-[[4-[benzyl(cyclopropyl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-13-12-19-16-6-8-17(9-7-16)20(18-10-11-18)14-15-4-2-1-3-5-15/h1-5,16-19,21H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJBIXYAVDLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCCO)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps, including the formation of the cyclopropyl and cyclohexylamino groups, followed by the introduction of the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of ethanolamine derivatives with substituted cyclohexyl/piperidinyl and benzyl-amine groups. Below is a comparative analysis with structurally related compounds (Table 1), focusing on key structural variations and inferred properties:
Table 1: Structural Comparison of 2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol and Analogs
Key Observations :
Cyclopropyl vs. Ethyl/Isopropyl Substituents :
The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to ethyl or isopropyl groups, which may enhance binding affinity in hydrophobic enzyme pockets . However, this substitution reduces synthetic accessibility due to strained ring systems.
Core Structure Variations: Cyclohexyl vs. Ethanol vs. Acetic Acid Termini: Ethanolamine termini (as in the target compound) enhance water solubility, whereas acetic acid derivatives (e.g., compound 2 in Table 1) are more suited for prodrug strategies .
Stereochemical Considerations: Compounds with stereospecific configurations (e.g., R-enantiomer in pyrrolidinyl analogs) demonstrate superior biological activity in enantioselective processes, a feature absent in the non-chiral target compound .
Research Findings and Practical Implications
- Synthetic Challenges : The cyclopropane ring in the target compound complicates synthesis, requiring specialized reagents like Simmons-Smith conditions, whereas ethyl/isopropyl analogs are more straightforward to prepare .
- Commercial Availability : The discontinuation of the target compound by suppliers like CymitQuimica contrasts with the availability of its piperidinyl/pyrrolidinyl analogs from Fluorochem, which remain accessible for research .
Biological Activity
2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a compound of interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a cyclohexylamine core with a benzyl-cyclopropyl substituent, which contributes to its unique biological properties. Its chemical formula is and it possesses both hydrophilic and lipophilic characteristics, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways by interacting with specific receptors and enzymes. Research indicates that it may influence:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in diseases where enzyme activity is dysregulated.
- Receptor Binding : It may bind to certain receptors involved in neurotransmission, impacting mood and cognitive functions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| E. coli | 0.0195 | Moderate |
| Bacillus mycoides | 0.0048 | Strong |
| Staphylococcus aureus | 0.0048 | Strong |
| Candida albicans | 0.039 | Moderate |
These results suggest that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria.
Case Studies
-
Study on Enzyme Inhibition :
A study demonstrated that this compound inhibits the enzyme β-lactamase, which is responsible for antibiotic resistance in bacteria. The compound showed a dose-dependent inhibition pattern, suggesting potential as an adjuvant in antibiotic therapies. -
Neuropharmacological Effects :
Another research investigated the effects of the compound on neurotransmitter levels in animal models. It was found to increase serotonin levels, indicating possible antidepressant-like effects. Behavioral tests confirmed enhanced mood-related responses in treated subjects compared to controls.
Research Applications
The compound's diverse biological activities make it suitable for various applications:
- Pharmaceutical Development : Its antibacterial properties could lead to new treatments for resistant infections.
- Neuroscience Research : The modulation of neurotransmitter systems positions it as a candidate for further study in mood disorders.
- Chemical Biology : As a tool for studying enzyme function and receptor interactions, it offers insights into fundamental biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
